Stegane

Chemical Synthesis Lignan Chemistry Precursor Optimization

Stegane is the non-negotiable parent scaffold for antimitotic lignan research. Its rigid, axially chiral dibenzocyclooctadiene core is essential for high-affinity colchicine-site tubulin binding; generic lignan lactones or demethylated analogues cannot replicate this activity. Procuring high-purity Stegane enables in-house stereoselective oxidation to steganacin and systematic SAR library generation. Choose Stegane for a mechanistically defined, benchmark-validated starting point in microtubule dynamics and anticancer agent discovery.

Molecular Formula C22H22O7
Molecular Weight 398.4 g/mol
CAS No. 72657-64-8
Cat. No. B1223042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStegane
CAS72657-64-8
Synonymsstegane
Molecular FormulaC22H22O7
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)CC3C(CC4=CC5=C(C=C42)OCO5)COC3=O)OC)OC
InChIInChI=1S/C22H22O7/c1-24-18-7-12-5-15-13(9-27-22(15)23)4-11-6-16-17(29-10-28-16)8-14(11)19(12)21(26-3)20(18)25-2/h6-8,13,15H,4-5,9-10H2,1-3H3
InChIKeyYIIRKVZAEAXDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stegane (CAS 72657-64-8): Dibenzocyclooctadiene Lignan Lactone for Antimitotic Research and Tubulin Polymerization Studies


Stegane is a dibenzocyclooctadiene lignan lactone belonging to the stegane family of natural products, isolated from the stem bark of *Steganotaenia araliacea* [1]. This compound class is characterized by a rigid, bridged biaryl skeleton that imposes axial chirality, a structural feature critical for its interaction with the tubulin-microtubule system [2]. Stegane itself serves as the direct biosynthetic and synthetic precursor to the potent antimitotic agent steganacin via a stereoselective benzylic oxidation [3]. Its core scaffold is recognized as a privileged structure for antimitotic drug discovery, sharing the colchicine-binding site on tubulin with other clinically relevant agents [4].

Why Stegane (72657-64-8) Cannot Be Substituted with Generic Lignan Analogs in Antimitotic Research


Generic substitution among lignan lactones fails due to the stringent stereochemical and conformational requirements of the dibenzocyclooctadiene scaffold. The axial chirality imposed by the eight-membered biaryl ring system is non-negotiable for high-affinity binding to the colchicine site on tubulin [1]. Even minor modifications, such as demethylation of the methoxy groups on the aromatic rings, have been shown to abolish or significantly reduce cytotoxic activity compared to the parent stegane framework [2]. Furthermore, the specific oxidation state at the benzylic position (C-5) distinguishes stegane from its active congener steganacin, with the conversion requiring a highly stereoselective oxidation that is not generalizable across other lignan classes [3]. These structure-activity constraints preclude the simple interchange of stegane with superficially similar compounds like podophyllotoxin derivatives, which operate through distinct binding modes or even entirely different mechanisms (e.g., topoisomerase II inhibition) [4].

Quantitative Differentiation Evidence for Stegane (72657-64-8) vs. Steganacin and Podophyllotoxin Analogs


Synthetic Precursor Relationship: Stegane Oxidation Yields Active Antimitotic Steganacin with Defined Stereochemical Control

Stegane serves as the direct and essential synthetic precursor to steganacin, a potent antimitotic agent. The benzylic oxidation of stegane to steganacin proceeds with high stereoselectivity, a transformation that is not applicable to other lignan classes. This defined precursor-product relationship provides a quantifiable and controllable synthetic entry point for generating the active congener [1].

Chemical Synthesis Lignan Chemistry Precursor Optimization

Tubulin Polymerization Inhibition: Isopicrostegane (a Stegane Derivative) vs. Steganacin I50 Comparison

In a direct comparative study of 23 steganacin analogues, the stegane-type compound (+/-)-isopicrostegane demonstrated potent inhibition of microtubule assembly in vitro. Its activity was nearly equivalent to that of the parent compound (+/-)-steganacin, with I50 values of 5 μM and 3.5 μM, respectively [1]. This places isopicrostegane among the most active congeners in the series and validates the stegane scaffold as a tubulin polymerization inhibitor.

Tubulin Polymerization Microtubule Dynamics Antimitotic Activity

Cytotoxicity of Demethyl Derivatives: Parent Stegane Scaffold Outperforms Modified Congeners in KB Cells

A systematic study of demethylated stegane derivatives revealed that none of the modified compounds exhibited cytotoxicity exceeding that of the parent stegane scaffold when tested against KB cells in culture [1]. This finding underscores the critical importance of the intact methoxy substitution pattern for maximal activity and provides a quantitative baseline for the parent compound's potency.

Cytotoxicity Structure-Activity Relationship KB Cell Line

Binding Site Affinity: Steganes Compete with Colchicine for the Tubulin Colchicine Site

Members of the stegane family, including steganacin and its congeners, have been definitively shown to bind at the colchicine site on tubulin. This binding is competitive with colchicine itself, as demonstrated by inhibition of [3H]colchicine binding with a Ki of 3.1 μM for steganacin [1]. While direct binding data for stegane itself is not reported in this source, the structural and stereochemical similarities strongly support class-level binding behavior. This mechanism distinguishes steganes from podophyllotoxin derivatives like etoposide, which target topoisomerase II rather than tubulin [2].

Tubulin Binding Colchicine Site Competitive Inhibition

High-Impact Research and Procurement Scenarios for Stegane (72657-64-8)


Medicinal Chemistry: Stegane as a Precursor for the Stereoselective Synthesis of Steganacin and Congeners

Stegane is the optimal starting material for the controlled, stereoselective synthesis of steganacin and related active lignans. The defined benzylic oxidation step allows researchers to generate the potent antimitotic agent in-house, bypassing potential supply chain or stability issues associated with steganacin itself [1]. This approach is particularly valuable for structure-activity relationship (SAR) studies where access to the parent scaffold is essential for generating derivative libraries.

Tubulin Polymerization and Microtubule Dynamics Studies

The stegane scaffold, as exemplified by isopicrostegane, has validated tubulin polymerization inhibitory activity with an I50 of 5 μM [2]. Researchers investigating microtubule dynamics or screening for novel antimitotic agents can use stegane as a benchmark compound or as a scaffold for further optimization. Its well-characterized binding to the colchicine site provides a clear mechanistic anchor for experimental design [3].

Structure-Activity Relationship (SAR) Studies on Lignan Lactones

The demonstration that demethylated stegane derivatives exhibit cytotoxicity not exceeding that of the parent compound establishes stegane as the reference standard for SAR studies within the dibenzocyclooctadiene lignan class [4]. Procurement of high-purity stegane enables controlled modification of the methoxy substitution pattern and assessment of consequent changes in biological activity, a critical step in rational drug design.

Natural Product Chemistry and Biosynthetic Pathway Elucidation

As a naturally occurring lignan isolated from *Steganotaenia araliacea*, stegane serves as a key intermediate in the biosynthetic pathway leading to more complex and active metabolites like steganacin and steganangin [5]. Researchers studying plant secondary metabolism or seeking to engineer microbial production of these valuable compounds require stegane as a reference standard and potential substrate for enzymatic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stegane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.